Conocarpan

Catalog No.
S640985
CAS No.
56319-02-9
M.F
C18H18O2
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Conocarpan

CAS Number

56319-02-9

Product Name

Conocarpan

IUPAC Name

4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m1/s1

InChI Key

GXJSAHXNLJFDPO-CGBXWHSCSA-N

SMILES

CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O

Synonyms

conocarpan

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H]2C)C3=CC=C(C=C3)O

Conocarpan is a naturally occurring compound classified as a member of the benzofuran family, specifically a neolignan. Its chemical formula is C18H18O2C_{18}H_{18}O_{2}, and it features a unique structure characterized by a 2,3-dihydro-1-benzofuran core with various substituents, including a prop-1-en-1-yl group. This compound is notable for its presence in various plant species, particularly in the Conocarpus genus, where it contributes to the plant's chemical profile and potential biological activities .

Typical of organic compounds, including:

  • Radical Cyclization: This method has been utilized for the total synthesis of conocarpan, highlighting its reactive nature and versatility in synthetic organic chemistry .
  • C−H Insertion: A Rhodium(II)-catalyzed C−H insertion process has been employed to synthesize both (+)-conocarpan and its enantiomer (−)-epi-conocarpan, showcasing its potential for asymmetric synthesis .
  • Chemical Degradation: Techniques involving degradation have been used to establish the absolute configuration of conocarpan, further elucidating its structural properties .

Conocarpan exhibits various biological activities that have garnered interest in pharmacological research. Some of its notable effects include:

  • Antimicrobial Properties: Studies suggest that conocarpan possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in medicinal chemistry.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which could have implications for health and disease prevention.
  • Cytotoxic Effects: Preliminary studies indicate that conocarpan may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .

Synthesis of conocarpan has been achieved through various methods:

  • Radical Cyclization: This method involves generating radicals to facilitate the cyclization process, resulting in the formation of conocarpan from simpler precursors .
  • Rhodium(II)-Catalyzed C−H Insertion: This asymmetric synthesis technique allows for the selective formation of both (+)-conocarpan and (−)-epi-conocarpan from appropriate substrates .
  • Concise Asymmetric Synthesis: Researchers have developed concise synthetic routes that yield high purity and yield of conocarpan and related compounds .

Conocarpan has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activities, conocarpan may be explored as a lead compound in drug development.
  • Agriculture: Its antimicrobial properties could be harnessed in developing natural pesticides or fungicides.
  • Cosmetics: The antioxidant properties may allow for inclusion in skincare formulations aimed at reducing oxidative stress on skin cells.

Research on interaction studies involving conocarpan has focused on:

  • Synergistic Effects: Investigating how conocarpan interacts with other compounds to enhance or inhibit biological activity.
  • Mechanistic Studies: Understanding the biochemical pathways affected by conocarpan can provide insights into its therapeutic potential.

Conocarpan shares structural similarities with other compounds in the benzofuran class. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
(+)-Epi-ConocarpanNeolignanEnantiomer of conocarpan
ObtusafuranNeolignanSimilar structural framework; different substituents
LignansPolyphenolic compoundsBroader class; includes various bioactive compounds

Uniqueness of Conocarpan

Conocarpan's uniqueness lies in its specific substitution pattern and biological activity profile compared to these similar compounds. While other lignans may exhibit overlapping properties, conocarpan's distinct interactions and synthesis routes make it a subject of particular interest in both synthetic and medicinal chemistry.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

56319-02-9

Wikipedia

(+)-conocarpan
4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

Dates

Modify: 2024-04-14

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